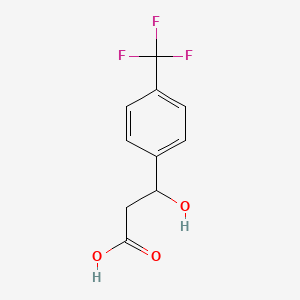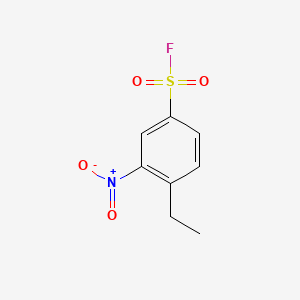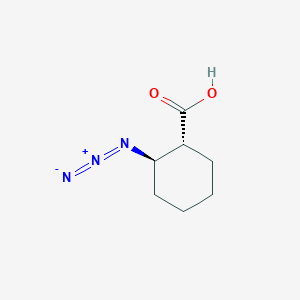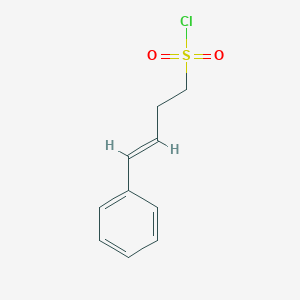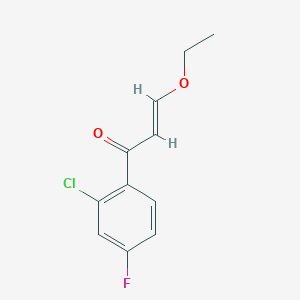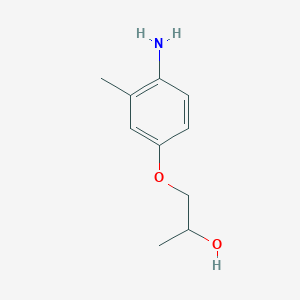
1-(4-Amino-3-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to nucleophilic ring-opening with a suitable nucleophile, such as an alcohol, to yield the desired product.
Reaction Conditions:
Step 1: 4-amino-3-methylphenol + epichlorohydrin
Step 2: Epoxide intermediate + alcohol
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 1-(4-Amino-3-methylphenoxy)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxy group may participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3-methylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
- 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- 1-amino-3-(3-methylphenoxy)propan-2-ol
- 1-amino-3-(4-methylphenoxy)propan-2-ol
These compounds share similar structural features but differ in the substituents on the phenoxy ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications and properties .
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-(4-amino-3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(3-4-10(7)11)13-6-8(2)12/h3-5,8,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
LDGTUHSLOWRWLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


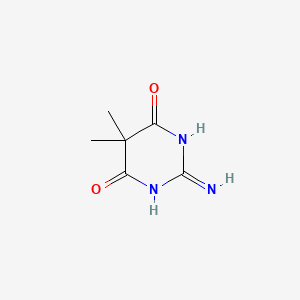
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
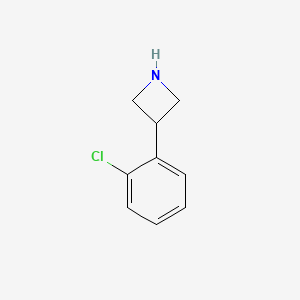

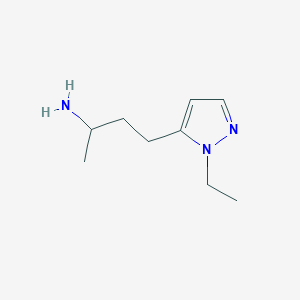

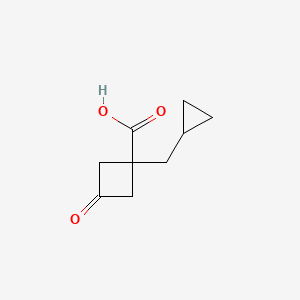
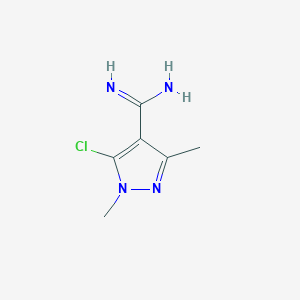
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
